molecular formula C20H34O4 B162635 ロイコトリエンB3 CAS No. 88099-35-8

ロイコトリエンB3

カタログ番号: B162635
CAS番号: 88099-35-8
分子量: 338.5 g/mol
InChIキー: NGTXCORNXNELNU-JSHWEIDYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

leukotriene B3 is a complex organic compound characterized by its unique structure, which includes multiple double bonds and hydroxyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

科学的研究の応用

Biological Activities

Leukotriene B3 is synthesized from eicosapentaenoic acid and exhibits several biological activities similar to those of leukotriene B4 (LTB4). Key findings include:

  • Complement Receptor Enhancement : LTB3 enhances the expression of complement receptors type 1 (CR1) and type 3 (CR3) in human neutrophils, comparable to the effects of LTB4. This enhancement is dose- and time-dependent, indicating a significant role in immune response modulation .
  • Chemotaxis : While LTB3 and LTB4 show similar potency in enhancing complement receptors, LTB3 is less effective in inducing chemotaxis, being approximately five times less potent than LTB4 .
  • Lysozyme Release : The release of lysozyme from human neutrophils is also stimulated by LTB3, although it is less potent than LTB4 by a factor of 10,000 .

Therapeutic Potential

The therapeutic applications of LTB3 are being investigated, particularly in the context of inflammatory diseases:

Comparative Studies with Other Leukotrienes

A comprehensive understanding of LTB3's role requires comparison with other leukotrienes:

Leukotriene Potency in Enhancing CR1/CR3 Potency in Lysozyme Release Chemotaxis Potency
LTB3Similar to LTB410,000 times less than LTB45 times less than LTB4
LTB4HighBaselineHigh
LTB5Significantly lower10,000 times less than LTB4100 times less than LTB4

This table highlights the relative effectiveness of these leukotrienes in various biological activities.

Case Studies and Research Findings

Several studies have documented the effects of leukotrienes, including LTB3:

  • A study comparing the effects of leukotrienes derived from eicosapentaenoic acid versus arachidonic acid found that while both types can induce gastric mucosal damage, those derived from arachidonic acid were more potent .
  • Another investigation into the binding affinities of various leukotrienes to their receptors revealed that both LTB3 and LTB4 effectively bind to leukotriene B4 receptors on human leukocytes, suggesting a shared pathway for their pro-inflammatory effects .

作用機序

Target of Action

LTB3 primarily targets leukotriene receptors, which are predominantly expressed by immune cells such as neutrophils, mast cells, macrophages, and dendritic cells . The high-affinity LTB4 receptor, BLT1, is one of the main targets of LTB3 .

Mode of Action

LTB3 interacts with its targets, particularly the BLT1 receptor, to stimulate various immune responses. Pharmacological studies have shown that BLT1 signaling stimulates degranulation, chemotaxis, and phagocytosis of neutrophils . This interaction results in changes in the immune response, contributing to both acute and chronic inflammation .

Biochemical Pathways

The synthesis of LTB3 involves the oxidation of arachidonic acid (AA) by the enzyme arachidonate 5-lipoxygenase . LTB3 is the LTA hydrolase metabolite of LTA3 in the leukotriene biosynthetic pathway . The production of LTB3 is usually accompanied by the production of other inflammatory mediators, such as histamine and prostaglandins .

Result of Action

The primary function of LTB3 is to recruit neutrophils to areas of tissue damage. It also promotes the production of inflammatory cytokines by various immune cells . Ltb3 is five times less potent than ltb4 in eliciting chemotaxis of human neutrophils .

Action Environment

Environmental factors can influence the action, efficacy, and stability of LTB3. For instance, the presence of other inflammatory mediators can enhance the effects of LTB3 . Moreover, the cellular environment, particularly the types of immune cells present, can also affect the action of LTB3 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of leukotriene B3 typically involves multi-step organic reactions. The process often starts with the preparation of a suitable precursor, followed by a series of reactions such as hydroxylation, isomerization, and selective reduction. Specific reaction conditions, including temperature, pH, and the use of catalysts, are crucial to achieving the desired product with high yield and purity.

Industrial Production Methods

Industrial production of leukotriene B3 may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

化学反応の分析

Types of Reactions

leukotriene B3 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

類似化合物との比較

Similar Compounds

  • (5R,6E,8Z,10E,12S,14Z)-5,12-dihydroxyhenicosa-6,8,10,14-tetraenedioic acid
  • (5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid

Uniqueness

leukotriene B3 is unique due to its specific arrangement of double bonds and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

生物活性

Leukotriene B3 (LTB3) is a member of the leukotriene family, which are bioactive lipids derived from arachidonic acid. These compounds play critical roles in inflammatory responses and various physiological processes. This article explores the biological activity of LTB3, comparing it with other leukotrienes, examining its mechanisms of action, and discussing relevant research findings.

Chemical Structure and Synthesis

LTB3 is synthesized through the enzymatic conversion of leukotriene A3 (LTA3) by leukotriene A4 hydrolase. The chemical structure of LTB3 includes a hydroxyl group at the C-5 position, which is crucial for its biological activity. Synthetic methods have been developed to produce LTB3 in sufficient quantities for research purposes, and its identity has been confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Other Leukotrienes

The biological activities of LTB3 have been compared with those of leukotriene B4 (LTB4) and leukotriene B5 (LTB5). Key findings include:

  • Chemotaxis : LTB3 and LTB4 both enhance chemotactic responses in human neutrophils, although LTB3 is approximately 5-fold less potent than LTB4. In contrast, LTB5 shows significantly lower potency, being 100-fold less effective than LTB4 .
  • Complement Receptor Enhancement : Both LTB3 and LTB4 induce a dose-dependent enhancement of complement receptors CR1 and CR3 on human neutrophils. This effect is crucial for immune cell activation and recruitment .
  • Lysozyme Release : The release of lysozyme from neutrophils in response to LTB3 is comparable to that induced by LTB4, highlighting its pro-inflammatory potential .
Leukotriene Chemotaxis Potency Complement Receptor Enhancement Lysozyme Release
LTB35-fold less than LTB4Similar to LTB4Similar to LTB4
LTB4BaselineBaselineBaseline
LTB5100-fold less than LTB4Significantly lower than LTB4Significantly lower than LTB4

The actions of leukotrienes, including LTB3, are mediated through specific receptors. The primary receptors involved are:

  • BLT Receptors : Primarily bind to leukotriene B4 but also interact with other leukotrienes.
  • Cysteinyl Leukotriene Receptors (CysLT1 and CysLT2) : These receptors mediate the effects of cysteinyl leukotrienes like LTC4, LTD4, and LTE4. Although primarily associated with cysteinyl leukotrienes, there is emerging evidence that other leukotrienes may also engage these pathways under certain conditions .

Clinical Implications

Research indicates that elevated levels of leukotrienes, including LTB3, are associated with various inflammatory conditions such as asthma and allergic responses. For instance:

  • Asthma : Studies have shown that leukotrienes contribute to airway inflammation and hyperreactivity. Antagonists targeting cysteinyl leukotriene receptors are commonly used in asthma management .
  • Respiratory Syncytial Virus (RSV) : In children infected with RSV, abnormal expression of microRNAs has been linked to increased levels of leukotrienes, suggesting a role in exacerbating airway inflammation .

Case Studies

  • Asthma Management : A clinical trial demonstrated that patients treated with montelukast (a cysteinyl leukotriene receptor antagonist) experienced reduced asthma symptoms compared to placebo groups. This highlights the therapeutic potential of targeting leukotriene pathways in respiratory diseases .
  • Inflammation in RSV Infection : Research involving infants showed that elevated levels of LTC4 correlated with disease severity during RSV infection. This suggests that modulation of leukotriene levels could be a therapeutic target for managing RSV-induced airway inflammation .

特性

CAS番号

88099-35-8

分子式

C20H34O4

分子量

338.5 g/mol

IUPAC名

(5S,6E,8E,10Z,12R)-5,12-dihydroxyicosa-6,8,10-trienoic acid

InChI

InChI=1S/C20H34O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-6,9,12-13,16-17H2,1H3,(H,23,24)/b8-7+,14-10-,15-11+/t18-,19-/m1/s1

InChIキー

NGTXCORNXNELNU-JSHWEIDYSA-N

SMILES

CCCCCCCCC(C=CC=CC=CC(CCCC(=O)O)O)O

異性体SMILES

CCCCCCCC[C@H](/C=C\C=C\C=C\[C@H](CCCC(=O)O)O)O

正規SMILES

CCCCCCCCC(C=CC=CC=CC(CCCC(=O)O)O)O

ピクトグラム

Flammable; Irritant

同義語

leukotriene B3
leukotriene B3, (S-(R*,R*-(E,E,Z)))-isomer
LTB3

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
leukotriene B3
Reactant of Route 2
leukotriene B3
Reactant of Route 3
leukotriene B3
Reactant of Route 4
leukotriene B3
Reactant of Route 5
leukotriene B3
Reactant of Route 6
leukotriene B3
Customer
Q & A

Q1: What are the primary biological activities of LTB3?

A1: LTB3 exhibits potent pro-inflammatory activities similar to Leukotriene B4 (LTB4). Research indicates LTB3 effectively enhances complement receptors type 1 (CR1) and type 3 (CR3) and triggers lysozyme release from human neutrophils (PMNs). []

Q2: How does LTB3 compare to LTB4 and LTB5 in terms of potency?

A2: LTB3 demonstrates comparable potency to LTB4 in inducing complement receptor enhancement and lysozyme release. Conversely, LTB5 proves to be significantly less potent, exhibiting approximately 100-fold less potency than LTB4 in CR1 and CR3 enhancement and a striking 10,000-fold lower potency in lysozyme release from human PMNs. []

Q3: Does LTB3 demonstrate chemotactic activity?

A3: Yes, LTB3 exhibits chemotactic activity, albeit with lower potency than LTB4. Specifically, it proves to be 5-fold less potent than LTB4 in inducing chemotaxis. []

Q4: What is the molecular formula and weight of LTB3?

A4: LTB3 possesses the molecular formula C20H32O4 and a molecular weight of 336.47 g/mol.

Q5: How is the identity of synthetically produced LTB3 confirmed?

A5: The identity of synthesized LTB3 is rigorously confirmed through Nuclear Magnetic Resonance (NMR) analysis, employing techniques such as proton homonuclear plot for connectivity determination and chemical shift assignments. []

Q6: How does the rigidity of the C-17-C-18 double bond in LTB5 affect its activity compared to LTB3 and LTB4?

A6: The rigidity imposed by the C-17-C-18 double bond in LTB5 significantly diminishes its activity compared to LTB3 and LTB4. This structural constraint is thought to hinder LTB5's interaction with the LTB4 receptor, resulting in its classification as a weak partial agonist. []

Q7: Can modifying the LTB4 molecule lead to potential antagonists for its receptor?

A7: Yes, research suggests that introducing rigidity in the C-17-C-18 region of the LTB4 molecule could be a promising strategy for developing antagonists targeting the LTB4 receptor. This approach exploits the observation that structural rigidity in this region, as seen in LTB5, significantly reduces agonist activity. []

Q8: What is the significance of studying the formation of 5-oxo-20:3 from Mead acid in relation to LTB3?

A8: Research highlights the potential for 5-oxo-6E,8Z,11Z-eicosatrienoic acid (5-oxo-20:3) formation from Mead acid, particularly under conditions of dietary essential fatty acid deficiency. [] This finding is significant because 5-oxo-20:3, along with its 8-trans isomer, exhibits potency comparable to 5-oxo-ETE in activating granulocytes. [] This cross-disciplinary insight links dietary factors, lipid metabolism, and inflammatory responses, potentially opening avenues for future research on LTB3 and related compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。